molecular formula C11H11ClN4 B8753890 2-chloro-N-[2-(2-pyridinyl)ethyl]-4-Pyrimidinamine

2-chloro-N-[2-(2-pyridinyl)ethyl]-4-Pyrimidinamine

Cat. No.: B8753890
M. Wt: 234.68 g/mol
InChI Key: DYALBSHDLHYFEN-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(2-pyridinyl)ethyl]-4-Pyrimidinamine is a heterocyclic compound that contains both pyridine and pyrimidine rings These structures are known for their significant roles in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(2-pyridinyl)ethyl]-4-Pyrimidinamine typically involves the reaction of 2-chloropyrimidine with 2-(2-pyridinyl)ethylamine. The reaction is usually carried out in a solvent such as methanol or ethanol, under reflux conditions for several hours. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(2-pyridinyl)ethyl]-4-Pyrimidinamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(2-pyridinyl)ethyl]-4-Pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H11ClN4

Molecular Weight

234.68 g/mol

IUPAC Name

2-chloro-N-(2-pyridin-2-ylethyl)pyrimidin-4-amine

InChI

InChI=1S/C11H11ClN4/c12-11-15-8-5-10(16-11)14-7-4-9-3-1-2-6-13-9/h1-3,5-6,8H,4,7H2,(H,14,15,16)

InChI Key

DYALBSHDLHYFEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCNC2=NC(=NC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

(2-Chloropyrimidin-4-yl)-(2-pyridin-2-yl-ethyl)amine 2,4-Dichloropyrimidine (1.43 g, 9.60 mmol) was added to a solution of 2-(2-aminoethyl)pyridine (1.00 g, 8.19 mmol) in isopropanol (10 mL). N,N-Diisopropyl-ethylamine (1.24 g, 1.67 mL, 9.59 mmol) was added and the mixture stirred at room temperature overnight. The resulting suspension was concentrated to afford an off-white solid. This material was purified via column chromatography on silica gel (gradient elution with 0-10% ethanol-dichloromethane) to afford (2-chloropyrim-idin-4-yl)-(2-pyridin-2-yl-ethyl)amine as an off-white solid. MS (MH+) 235; Calculated 234.69 for C11H11ClN4.
Name
(2-Chloropyrimidin-4-yl)-(2-pyridin-2-yl-ethyl)amine 2,4-Dichloropyrimidine
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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